JTE-907 Exhibits Superior CB2 Binding Affinity and Selectivity vs. SR144528 in Rat Models
In a direct head-to-head comparison using rat tissues, JTE-907 demonstrates a 1.6-fold higher affinity for the CB2 receptor (Kᵢ = 0.38 nM) compared to SR144528 (Kᵢ = 0.60 nM) [1][2]. More significantly, JTE-907 achieves a 24-fold greater selectivity for CB2 over CB1 in rats (selectivity ratio of 2,760 vs. 115 for SR144528) [3].
| Evidence Dimension | CB2 Binding Affinity and CB2/CB1 Selectivity (Rat) |
|---|---|
| Target Compound Data | Kᵢ(CB2) = 0.38 nM; CB2/CB1 Selectivity Ratio = 2,760 |
| Comparator Or Baseline | SR144528: Kᵢ(CB2) = 0.60 nM; CB2/CB1 Selectivity Ratio = 115 |
| Quantified Difference | 1.6-fold higher affinity; 24-fold greater selectivity |
| Conditions | Radioligand binding assays using [³H]-CP 55,940 on rat splenocytes (CB2) and rat cerebellum (CB1). |
Why This Matters
For in vivo studies in rats, JTE-907's superior CB2 selectivity minimizes potential off-target CB1-mediated confounding effects, providing cleaner pharmacological results.
- [1] Iwamura H, Suzuki H, Ueda Y, Kaya T, Inaba T. In Vitro and in Vivo Pharmacological Characterization of JTE-907, a Novel Selective Ligand for Cannabinoid CB2 Receptor. J Pharmacol Exp Ther. 2001;296(2):420-425. PMID: 11160626. View Source
- [2] Rinaldi-Carmona M, Barth F, Millan J, et al. SR 144528, the First Potent and Selective Antagonist of the CB2 Cannabinoid Receptor. J Pharmacol Exp Ther. 1998;284(2):644-650. PMID: 9454810. View Source
- [3] Iwamura H, et al. J Pharmacol Exp Ther. 2001;296(2):420-425. Table data from 'Test Compounds' in https://jpet.aspetjournals.org/highwire/markup/72312/expansion View Source
